1,2,3,4-Tetrahydroisoquinoline
Overview
Description
1,2,3,4-Tetrahydroisoquinoline is a secondary amine with the chemical formula C9H11N. It is a significant member of the isoquinoline alkaloids family, which are widely distributed in nature.
Scientific Research Applications
1,2,3,4-Tetrahydroisoquinoline has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of various complex organic molecules and natural products.
Biology: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to neurotransmitters.
Medicine: It has potential therapeutic applications in the treatment of neurodegenerative disorders, cancer, and infectious diseases.
Industry: It is used in the synthesis of dyes, agrochemicals, and other fine chemicals
Mechanism of Action
Target of Action
1,2,3,4-Tetrahydroisoquinoline (THIQ) is a secondary amine that forms an essential part of the isoquinoline alkaloids family . THIQ-based natural and synthetic compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Mode of Action
The mode of action of THIQ is complex and multifaceted. It has been suggested that due to its chemical structure similarity to MPTP (a neurotoxin), it could potentially act as an endogenous neurotoxin involved in the pathogenesis of Parkinson’s disease . .
Biochemical Pathways
It is known that thiq-based compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders
Result of Action
It has been suggested that thiq may have neuroprotective properties
Action Environment
It is known that the biological activities of thiq-based compounds can vary widely, suggesting that environmental factors may play a role
Safety and Hazards
THIQ is classified as Acute toxicity, Oral (Category 3), H301 Acute toxicity, Inhalation (Category 4), H332 Acute toxicity, Dermal (Category 2), H310 Skin corrosion (Category 1B), H314 Serious eye damage (Category 1), H318 Specific target organ toxicity - single exposure (Category 2), H371 Short-term (acute) aquatic hazard (Category 3), H402 Long-term (chronic) aquatic hazard (Category 3), H412 .
Future Directions
Due to the diverse biological activities of THIQ against various infective pathogens and neurodegenerative disorders, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community . This has resulted in the development of novel THIQ analogs with potent biological activity . The future directions of THIQ research could involve further exploration of its biological potential, structural–activity relationship (SAR), and mechanism of action .
Biochemical Analysis
Biochemical Properties
1,2,3,4-Tetrahydroisoquinoline interacts with various enzymes, proteins, and other biomolecules. It exerts diverse biological activities against various infective pathogens and neurodegenerative disorders
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of how it exerts its effects at the molecular level are still being studied.
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings . This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models . This includes any threshold effects observed in these studies, as well as any toxic or adverse effects at high doses .
Metabolic Pathways
This compound is involved in various metabolic pathways . This includes interactions with enzymes or cofactors, and effects on metabolic flux or metabolite levels .
Transport and Distribution
This compound is transported and distributed within cells and tissues . This includes interactions with transporters or binding proteins, and effects on its localization or accumulation .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
1,2,3,4-Tetrahydroisoquinoline can be synthesized through several methods:
Bischler-Napieralski Reaction: This involves the cyclization of β-phenylethylamine derivatives in the presence of a dehydrating agent like phosphorus oxychloride.
Pictet-Spengler Reaction: This method involves the condensation of β-phenylethylamine with an aldehyde or ketone, followed by cyclization.
Pomeranz-Fritsch Reaction: This involves the cyclization of N-phenylethylamine derivatives with formic acid or its derivatives.
Friedel-Crafts Cyclization: This method involves the cyclization of N-(haloalkyl)aryl derivatives.
Industrial production methods often involve the hydrogenation of isoquinoline using catalysts like platinum or palladium under high pressure and temperature conditions .
Chemical Reactions Analysis
1,2,3,4-Tetrahydroisoquinoline undergoes various chemical reactions:
Oxidation: It can be oxidized to isoquinoline or other derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced to this compound derivatives using reducing agents like lithium aluminum hydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Comparison with Similar Compounds
1,2,3,4-Tetrahydroisoquinoline is unique due to its structural features and biological activities. Similar compounds include:
Isoquinoline: The parent compound, which lacks the hydrogenated ring structure.
1-Methyl-1,2,3,4-tetrahydroisoquinoline: A methylated derivative with similar biological activities.
This compound-3-carboxylic acid: A constrained analog of phenylalanine with applications in peptide-based drugs
These compounds share some structural similarities but differ in their specific biological activities and applications.
Properties
IUPAC Name |
1,2,3,4-tetrahydroisoquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N/c1-2-4-9-7-10-6-5-8(9)3-1/h1-4,10H,5-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWYZHKAOTLEWKK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CC=CC=C21 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
14099-81-1 (hydrochloride) | |
Record name | 1,2,3,4-Tetrahydroisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091214 | |
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DSSTOX Substance ID |
DTXSID6026115 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline | |
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Molecular Weight |
133.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear brown liquid with an unpleasant odor; [Acros Organics MSDS], Liquid | |
Record name | 1,2,3,4-Tetrahydroisoquinoline | |
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Record name | 1,2,3,4-Tetrahydroisoquinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012489 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
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CAS No. |
91-21-4, 14099-81-1 | |
Record name | 1,2,3,4-Tetrahydroisoquinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=91-21-4 | |
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Record name | 1,2,3,4-Tetrahydroisoquinoline | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000091214 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrahydroisoquinoline | |
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Record name | Isoquinoline, 1,2,3,4-tetrahydro- | |
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Record name | 1,2,3,4-Tetrahydroisoquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6026115 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-tetrahydroisoquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.864 | |
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Record name | TETRAHYDROISOQUINOLINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/56W89FBX3E | |
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Record name | 1,2,3,4-Tetrahydroisoquinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012489 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
< -15 °C | |
Record name | 1,2,3,4-Tetrahydroisoquinoline | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0012489 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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